4-(Fluoromethyl)-2-azaspiro[4.4]nonane
説明
特性
IUPAC Name |
4-(fluoromethyl)-2-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQGJHVUIOGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092801-29-9 | |
| Record name | 4-(fluoromethyl)-2-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
4-(Fluoromethyl)-2-azaspiro[4.4]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azaspiro compounds, which are recognized for their application in various therapeutic areas, particularly in neurology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 4-(Fluoromethyl)-2-azaspiro[4.4]nonane is with a molecular weight of approximately 171.24 g/mol. The presence of a fluoromethyl group is significant as it can influence both the chemical reactivity and the biological activity of the compound.
Biological Activity Overview
Research indicates that 4-(Fluoromethyl)-2-azaspiro[4.4]nonane exhibits notable anticonvulsant properties and potential antimicrobial effects. The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
Anticonvulsant Activity
Studies have shown that compounds with similar structures to 4-(Fluoromethyl)-2-azaspiro[4.4]nonane demonstrate significant anticonvulsant activity in various animal models. For instance, in a study evaluating several derivatives, the compound exhibited efficacy in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are standard assays for assessing anticonvulsant properties .
| Compound Name | Dose (mg/kg) | MES Test Efficacy | scPTZ Test Efficacy |
|---|---|---|---|
| 4-(Fluoromethyl)-2-azaspiro[4.4]nonane | 100 | Significant | Moderate |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | High | Low |
| N-(3-trifluoromethylphenyl)-2-azaspiro[4.5]decane | 300 | Moderate | High |
Antimicrobial Activity
In addition to its anticonvulsant properties, preliminary studies have suggested that 4-(Fluoromethyl)-2-azaspiro[4.4]nonane may possess antimicrobial activity against various pathogens. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The interaction of 4-(Fluoromethyl)-2-azaspiro[4.4]nonane with GABA receptors is pivotal for its anticonvulsant effects. By enhancing GABAergic transmission, the compound may help stabilize neuronal excitability, thereby preventing seizures. Additionally, its structural similarity to other known anticonvulsants suggests it may share common pathways in modulating neurotransmitter release and receptor activation.
Case Studies and Research Findings
Several studies have focused on the biological activity of azaspiro compounds, including 4-(Fluoromethyl)-2-azaspiro[4.4]nonane:
- Anticonvulsant Screening : In a comprehensive study involving multiple derivatives, 4-(Fluoromethyl)-2-azaspiro[4.4]nonane was tested for its efficacy against seizures induced by electrical stimulation and chemical agents, showing promising results comparable to established anticonvulsants .
- Toxicity Assessments : The acute neurological toxicity was evaluated using rotarod tests, where the compound showed a favorable safety profile at therapeutic doses, indicating its potential for further development as a therapeutic agent without significant adverse effects .
- Comparative Analysis : A comparative analysis with similar compounds highlighted that modifications in the azaspiro framework significantly impacted both biological activity and toxicity profiles, emphasizing the importance of structural optimization in drug design.
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its therapeutic potential , particularly in the treatment of neurological disorders and as an antimicrobial agent. The presence of the fluoromethyl group is believed to enhance lipophilicity, which may improve bioavailability and cellular uptake.
Case Studies:
- Anticonvulsant Activity : Research has indicated that fluorinated compounds like 4-(Fluoromethyl)-2-azaspiro[4.4]nonane exhibit anticonvulsant properties. In studies involving various derivatives, modifications to the spirocyclic structure have shown promising results in animal models for epilepsy, suggesting a potential pathway for developing new anticonvulsant medications .
- Antimicrobial Properties : The compound's structural characteristics are under investigation for their ability to inhibit bacterial growth. Preliminary studies suggest that similar spirocyclic compounds demonstrate antibacterial activity, which warrants further exploration of 4-(Fluoromethyl)-2-azaspiro[4.4]nonane in this context .
Synthetic Applications
In synthetic chemistry, 4-(Fluoromethyl)-2-azaspiro[4.4]nonane serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : This reaction can introduce or modify functional groups, making it versatile for further chemical modifications.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield ketones or carboxylic acids and reduction to produce alcohols or amines, expanding its utility in synthetic pathways.
Biological Research
The compound is being investigated for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Mechanism of Action:
The mechanism involves the interaction of the fluoromethyl group with specific molecular targets, which may include enzymes or receptors involved in neurological functions or microbial resistance pathways. Understanding these interactions can lead to the development of targeted therapies .
類似化合物との比較
Structural Analogues in Anticonvulsant Activity
N-Substituted Derivatives
- N-Phenylamino Derivatives: Derivatives such as N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione demonstrated potent anticonvulsant activity in subcutaneous metrazole (sc. Met) tests. The presence of electron-withdrawing groups (e.g., trifluoromethyl) or methyl substituents at specific positions on the aryl moiety enhanced activity, with ED₅₀ values in the range of 15–30 mg/kg .
- N-Benzyloxy Derivatives: N-Benzyloxy-2-azaspiro[4.4]nonane-1,3-dione (2a) showed a protective index (TD₅₀/ED₅₀) > 4.5 in electroshock seizure (MES) tests. Halogenated analogues (e.g., 2',4'-dichloro, 2'-bromo) exhibited comparable or superior activity, suggesting substituent electronegativity impacts efficacy .
Spiro Ring Size and Activity
- Spirooctane (2f) vs. Spirododecane (2g) : X-ray analysis revealed structural differences between the inactive spirooctane analogue (2f) and active spirododecane analogue (2g), though the exact mechanism remains unclear. This highlights the sensitivity of anticonvulsant activity to ring size and conformational flexibility .
Table 1: Anticonvulsant Activity of Selected Analogues
| Compound | Substituent | ED₅₀ (mg/kg, sc. Met) | Protective Index |
|---|---|---|---|
| N-(4-MePh)-2-azaspiro[4.4]nonane | 4-methylphenyl | 18.2 | >3.5 |
| N-(2-CF₃Ph)-2-azaspiro[4.4]nonane | 2-trifluoromethylphenyl | 15.8 | >4.1 |
| N-Benzyloxy-2-azaspiro[4.4]nonane | Benzyloxy | 22.4 | >4.5 |
Antibacterial Activity of Spirocyclic Analogues
Ciprofloxacin Congeners
- 6-Azaspiro[3.4]octane (6a–c) and 2-Azaspiro[4.4]nonane (6d–e) derivatives showed potent activity against ESKAPE pathogens (e.g., Enterobacter cloacae, MIC: 1–5 µg/mL). However, unlike ciprofloxacin, these compounds lacked activity against Pseudomonas aeruginosa. The 2-azaspiro[4.4]nonane derivatives (6d–e) displayed moderate activity against Acinetobacter baumannii (MIC: 8–16 µg/mL), while cyclopropane-containing 6-azaspiro[3.4]octanes (6a, 6c) were uniquely active against Klebsiella pneumoniae .
Table 2: Antibacterial Spectrum of Spirocyclic Analogues
| Compound Class | Target Pathogens (MIC Range, µg/mL) | Notable Inactivity |
|---|---|---|
| 2-Azaspiro[4.4]nonane (6d–e) | S. aureus (2–4), E. faecalis (4–8) | P. aeruginosa (>64) |
| 6-Azaspiro[3.4]octane (6a–c) | K. pneumoniae (4–8), E. cloacae (1–2) | A. baumannii (>32) |
Receptor Affinity and Modulation
5-HT1A and 5-HT2A Receptor Binding
- N-[(4-Arylpiperazin-1-yl)-alkyl] Derivatives: Derivatives of 2-azaspiro[4.4]nonane showed moderate affinity for 5-HT1A (Ki: 50–100 nM) and 5-HT2A (Ki: 200–400 nM) receptors.
Metabotropic Glutamate Receptor (mGlu1) Modulation
- 2-Azaspiro[4.4]nonane Urea Analogues: Analog 38 exhibited mGlu1 IC₅₀ < 1 µM, being threefold less potent than lead compound 6. The spirocyclic core likely stabilizes receptor-ligand interactions through conformational rigidity .
準備方法
Cyclization Approaches
The spirocyclic core is often synthesized by intramolecular cyclization of appropriately functionalized precursors. For example, ethyl acetoacetate derivatives have been used as starting materials to build spirocyclic amines by reacting with dibromoalkanes and subsequent nucleophilic substitution with amines, as described for related azaspiro compounds.
Specific Preparation Methods for 4-(Fluoromethyl)-2-azaspiro[4.4]nonane
While direct literature specifically detailing the synthesis of 4-(Fluoromethyl)-2-azaspiro[4.4]nonane is limited, related spiro compounds and fluorinated azaspiro derivatives provide insight into plausible preparation routes.
Stepwise Synthetic Route Proposal
Based on patent and literature data, a plausible synthetic route is:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Formation of spirocyclic ketone | Ethyl acetoacetate + 1,2-dibromoethane | Base (e.g., K2CO3), solvent (e.g., DMF) | Ethyl 1-acetyl-1-cyclopropanecarboxylate |
| 2 | Bromination | Ethyl 1-acetyl-1-cyclopropanecarboxylate | Br2, controlled temperature | Ethyl 1-bromoacetyl-1-cyclopropanecarboxylate |
| 3 | Cyclization with amine | Bromoacetyl compound + benzylamine | Heating, solvent (e.g., ethanol) | 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane (azaspiro core) |
| 4 | Fluoromethylation | Azaspiro intermediate | Fluoromethylation reagent (e.g., fluoromethyl iodide), base | 4-(Fluoromethyl)-2-azaspiro[4.4]nonane derivative |
This sequence involves first constructing the azaspiro ring system, followed by selective fluoromethylation at the 4-position.
Stereochemical Considerations and Optical Purity
- The carbon bearing the fluoromethyl substituent is often a stereogenic center.
- Stereoisomers (enantiomers and diastereomers) may be formed during synthesis.
- Optical resolution or asymmetric synthesis may be required to isolate biologically active isomers, as different enantiomers can have distinct biological activities.
Research Findings and Data Summary
Biological Activity Context
- Related N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been synthesized and evaluated for anticonvulsant activity, demonstrating the importance of precise substitution patterns on biological properties.
- Fluorinated azaspiro compounds often show enhanced metabolic stability and bioavailability.
Synthetic Challenges
- Selective fluoromethylation without over-fluorination or side reactions requires careful choice of reagents and conditions.
- Maintaining the integrity of the spirocyclic system during functionalization is critical.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-mediated cyclization | Ethyl acetoacetate, 1,2-dibromoethane, base | Efficient ring closure | Requires careful control of reaction conditions |
| Bromination of ketones | Br2, low temperature | High regioselectivity for bromoacetylation | Potential overbromination |
| Cyclization with amines | Benzylamine, heating | Direct nitrogen incorporation | May require protecting groups |
| Fluoromethylation | Fluoromethyl iodide, KF or CsF, or electrophilic fluorinating agents | Introduction of fluorine substituent | Sensitive to moisture and side reactions |
Q & A
Q. What in silico approaches identify novel biological targets for 4-(fluoromethyl)-2-azaspiro[4.4]nonane derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
